molecular formula C12H16O3 B181985 2-(2-Isopropylphenoxy)propanoic acid CAS No. 161790-37-0

2-(2-Isopropylphenoxy)propanoic acid

Cat. No. B181985
M. Wt: 208.25 g/mol
InChI Key: KJOWLMCSCDFVCH-UHFFFAOYSA-N
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Description

2-(2-Isopropylphenoxy)propanoic acid is a chemical compound with the empirical formula C12H16O3 and a molecular weight of 208.25 . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-(2-Isopropylphenoxy)propanoic acid is represented by the InChI key KJOWLMCSCDFVCH-UHFFFAOYSA-N . The InChI string is 1S/C12H16O3/c1-8(2)10-6-4-5-7-11(10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

2-(2-Isopropylphenoxy)propanoic acid is a solid substance . It has a molecular weight of 208.25 and an empirical formula of C12H16O3 .

Scientific Research Applications

  • Pharmaceutical Synthesis and Drug Development :

    • "2-(2-Isopropylphenoxy)propanoic acid" is a key intermediate in the synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). A one-pot synthesis method has been developed for ibuprofen with improved yield and efficiency, using consecutive metalation and electrophilic substitution stages starting with p-xylene (Faigl & Schlosser, 1991).
    • The compound has also been used in the enantioselective synthesis of optically active non-steroidal anti-inflammatory drugs, like ibuprofen and ketoprofen, which are crucial for controlling stereochemistry in drug synthesis (Hamon, Massy-Westropp, & Newton, 1995).
  • Environmental Science and Waste Management :

    • In environmental applications, the mechanochemistry of ibuprofen, which contains "2-(2-Isopropylphenoxy)propanoic acid," has been studied for potential applications in the detoxification of expired pharmaceuticals. Mechanochemical treatment can lead to the degradation of ibuprofen, thereby reducing its pharmaceutical activity and toxicity (Andini et al., 2012).
  • Catalysis and Chemical Reactions :

    • The compound has been involved in studies related to catalysis, like the isopropylation of phenol to synthesize important drugs such as propofol. Parameters such as the type of catalyst and reaction temperature play a significant role in determining the selectivity and efficiency of these reactions (Yadav & Salgaonkar, 2005).
    • Another application is in the adsorption studies of related compounds, like 2-(2,4-dichlorophenoxy)propanoic acid, for environmental remediation. These studies provide insights into effective methods for removing herbicides from water sources (Kamaraj et al., 2015).
  • Biotechnological Applications :

    • It has also been used in biotechnological applications, such as the lipase-catalyzed stereoselective esterification of halogen-containing carboxylic acids. This process is significant for the optical resolution of racemic carboxylic acids, which is important in the production of enantiomerically pure pharmaceuticals (Pan et al., 1990).

properties

IUPAC Name

2-(2-propan-2-ylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)10-6-4-5-7-11(10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOWLMCSCDFVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396287
Record name 2-(2-isopropylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Isopropylphenoxy)propanoic acid

CAS RN

161790-37-0
Record name 2-(2-isopropylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ME El-Sesy, BNA Mahran - Biosciences Biotechnology Research …, 2020 - biotech-asia.org
This study expounded the ability to use Psidium guajava leaves extract as coagulant, fecal coliform removal and for decreasing values of some heavy metals. The optimum dosages of …
Number of citations: 1 www.biotech-asia.org

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